molecular formula C12H13N3O4S2 B2831662 2-(hydrazinocarbonyl)-N-(4-methoxyphenyl)thiophene-3-sulfonamide CAS No. 1707372-57-3

2-(hydrazinocarbonyl)-N-(4-methoxyphenyl)thiophene-3-sulfonamide

Cat. No. B2831662
CAS RN: 1707372-57-3
M. Wt: 327.37
InChI Key: BSVNQJVRFNGGKL-UHFFFAOYSA-N
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Description

2-(Hydrazinocarbonyl)-N-(4-methoxyphenyl)thiophene-3-sulfonamide is a chemical compound with potential applications in scientific research. It is a sulfonamide derivative of thiophene, which is a heterocyclic compound containing a five-membered ring with a sulfur atom. This compound has attracted attention due to its unique chemical structure and potential biological activities.

Scientific Research Applications

Carbonic Anhydrase Inhibition

2-(Hydrazinocarbonyl)-N-(4-methoxyphenyl)thiophene-3-sulfonamide and its derivatives have been extensively researched for their potent inhibitory activity against carbonic anhydrase (CA) isozymes. These compounds have shown significant inhibition of both α- and β-class carbonic anhydrases across various species, including human isoforms such as CA I, II, VA, VB, VII, IX, XII, and XIV, as well as β-CAs from pathogenic bacteria and fungi like Mycobacterium tuberculosis and Candida albicans. Their high inhibitory potency, sometimes in the low nanomolar range, makes them candidates for further development into diagnostic tools or therapeutic agents targeting diseases associated with aberrant CA activity, such as cancer and infectious diseases. The structure-based drug design of these compounds emphasizes their potential in medicinal chemistry applications, demonstrating efficiency across different CA isoforms from multiple species (Güzel et al., 2010), (Güzel et al., 2009).

Antimicrobial and Antitubercular Activities

In addition to CA inhibition, some derivatives of 2-(hydrazinocarbonyl)-N-(4-methoxyphenyl)thiophene-3-sulfonamide have demonstrated significant antimicrobial and antitubercular activities. For instance, thiosemicarbazide and 1,3,4-thiadiazole heterocycles bearing the benzo(b)thiophene nucleus, synthesized from 2-hydrazinocarbonyl-3-chloro-5-phenoxy-benzo[b]thiophene, have shown potent activity against Mycobacterium tuberculosis and various microorganisms, highlighting their potential as novel therapeutic agents in combating tuberculosis and microbial infections (Vasoya et al., 2005).

properties

IUPAC Name

2-(hydrazinecarbonyl)-N-(4-methoxyphenyl)thiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4S2/c1-19-9-4-2-8(3-5-9)15-21(17,18)10-6-7-20-11(10)12(16)14-13/h2-7,15H,13H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSVNQJVRFNGGKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=C(SC=C2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(hydrazinocarbonyl)-N-(4-methoxyphenyl)thiophene-3-sulfonamide

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